molecular formula C15H16N2O B083271 3-amino-N-(2,6-dimethylphenyl)benzamide CAS No. 14635-96-2

3-amino-N-(2,6-dimethylphenyl)benzamide

Cat. No.: B083271
CAS No.: 14635-96-2
M. Wt: 240.3 g/mol
InChI Key: LQRZHTFAGDHGGU-UHFFFAOYSA-N
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Description

3-amino-N-(2,6-dimethylphenyl)benzamide is a chemical compound with the molecular formula C15H16N2O and a molecular weight of 240.3 g/mol . It is used primarily in research settings and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2,6-dimethylphenyl)benzamide typically involves the reaction of 3-aminobenzamide with 2,6-dimethylphenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis process can be scaled up using standard chemical engineering techniques. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2,6-dimethylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-amino-N-(2,6-dimethylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-N-(2,6-dimethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(2,6-dimethylphenyl)acetamide
  • 3-amino-N-(2,6-dimethylphenyl)propionamide
  • 3-amino-N-(2,6-dimethylphenyl)butyramide

Uniqueness

3-amino-N-(2,6-dimethylphenyl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group and a benzamide moiety allows for versatile reactivity and interaction with various molecular targets, making it valuable in research and potential therapeutic applications .

Properties

IUPAC Name

3-amino-N-(2,6-dimethylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-5-3-6-11(2)14(10)17-15(18)12-7-4-8-13(16)9-12/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRZHTFAGDHGGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546049
Record name 3-Amino-N-(2,6-dimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14635-96-2
Record name 3-Amino-N-(2,6-dimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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